molecular formula C16H14N4O B5727270 N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

Cat. No. B5727270
M. Wt: 278.31 g/mol
InChI Key: AKQNCGXBAKRRJM-UHFFFAOYSA-N
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Description

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an imidazole ring, a benzimidazole ring, and a phenyl group.

Mechanism of Action

The mechanism of action of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also inhibit the production of inflammatory cytokines by blocking certain signaling pathways in immune cells.
Biochemical and Physiological Effects:
N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It may also have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide in lab experiments include its potential applications in various fields of scientific research and its ability to inhibit the growth of cancer cells and reduce inflammation. However, the compound may have limitations in terms of its solubility and stability, which may affect its effectiveness in certain experiments.

Future Directions

There are several future directions for the study of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide. These include further investigation of its mechanism of action, its potential applications in the treatment of cancer and inflammatory diseases, and its use as an antimicrobial agent. Additionally, the compound may have potential applications in drug delivery systems and nanotechnology. Further research is needed to fully understand the potential of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide in these areas.
Conclusion:
N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide is a heterocyclic organic molecule that has shown potential applications in various fields of scientific research. The compound has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. Its mechanism of action is not fully understood, but it may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells and block certain signaling pathways in immune cells. Further research is needed to fully understand the potential of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide in these areas.

Synthesis Methods

The synthesis of N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide involves the condensation reaction of 2-phenyl-1H-benzimidazole-5-carboxylic acid with formamide in the presence of a catalyst. The reaction is carried out at high temperature and pressure, and the resulting product is purified through recrystallization.

Scientific Research Applications

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. The compound has been found to inhibit the growth of cancer cells and has shown promise as a potential anticancer drug. It has also been studied for its ability to inhibit the production of inflammatory cytokines and may have potential applications in the treatment of inflammatory diseases.

properties

IUPAC Name

N-phenyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O/c21-16(17-12-6-2-1-3-7-12)20-11-10-19-14-9-5-4-8-13(14)18-15(19)20/h1-9H,10-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKQNCGXBAKRRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-phenyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide

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